Bienvenue dans la boutique en ligne BenchChem!

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine

Pharmaceutical Impurity Profiling Regulatory Reference Standard ANDA Method Validation

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine, commonly referred to as Desethynyl Erlotinib or Erlotinib Impurity 12, is a quinazoline-based tyrosine kinase inhibitor (TKI) analog. It constitutes the des-ethynyl structural variant of the FDA-approved EGFR inhibitor erlotinib (Tarceva), differing by the absence of the ethynyl moiety at the meta-position of the aniline ring.

Molecular Formula C₂₀H₂₃N₃O₄
Molecular Weight 369.41
CAS No. 1145671-52-8
Cat. No. B1144648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine
CAS1145671-52-8
Synonyms6,7-Bis(2-methoxyethoxy)-N-phenyl4-quinazolinamine
Molecular FormulaC₂₀H₂₃N₃O₄
Molecular Weight369.41
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC
InChIInChI=1S/C20H23N3O4/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desethynyl Erlotinib (CAS 1145671-52-8): Structural Identity, Regulatory Status, and Role as an Erlotinib Process Impurity


6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine, commonly referred to as Desethynyl Erlotinib or Erlotinib Impurity 12, is a quinazoline-based tyrosine kinase inhibitor (TKI) analog. It constitutes the des-ethynyl structural variant of the FDA-approved EGFR inhibitor erlotinib (Tarceva), differing by the absence of the ethynyl moiety at the meta-position of the aniline ring [1]. This compound is formally classified as a process-related impurity in the synthesis of erlotinib and is utilized as a certified reference standard (CRS) in pharmacopeial and regulatory impurity profiling, supporting Abbreviated New Drug Application (ANDA) method validation and quality control (QC) workflows [2].

Why 4-Anilinoquinazoline Analogs Cannot Substitute for Desethynyl Erlotinib (CAS 1145671-52-8) in Method Development and Impurity Control


Generic substitution of 4-anilinoquinazoline EGFR inhibitors for Desethynyl Erlotinib in analytical or regulatory contexts is not scientifically valid. The compound's structural distinction—the absence of the 3-ethynyl group on the aniline ring—results in unique chromatographic retention characteristics, distinct molecular interactions with EGFR's ATP-binding pocket, and a specific toxicity profile relative to the parent drug erlotinib [1]. Regulatory guidance and pharmacopeial monographs explicitly require this specific impurity structure as a reference standard; substituting a different quinazoline analog would compromise the accuracy of impurity quantification, invalidate ANDA method validation, and fail to meet ICH Q3A(R2) requirements for specified impurities [2].

Quantitative Differential Evidence for 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine (CAS 1145671-52-8)


Structural Identity Defines a Unique Regulatory Reference Standard: The Desethynyl Difference

Desethynyl Erlotinib is distinguished from its closest comparator, the parent drug erlotinib (CAS 183321-74-6), by the critical absence of the ethynyl group (-C≡CH) at the 3-position of the aniline ring. This single structural modification generates a compound with distinct molecular weight (369.41 g/mol vs. erlotinib's 393.44 g/mol) and hydrogen-bonding capabilities, which fundamentally alters its chromatographic behavior and enables its indispensability as a specified impurity reference standard [1]. The compound is registered under Unique Ingredient Identifier (UNII) 6WE69WZW6S, confirming its official regulatory identity distinct from erlotinib [2].

Pharmaceutical Impurity Profiling Regulatory Reference Standard ANDA Method Validation

EGFR Tyrosine Kinase Inhibitory Activity: Comparative Cellular Potency Against A549 Lung Cancer Cells

In head-to-head in-vitro assays using the A549 non-small cell lung cancer cell line expressing wild-type EGFR, Desethynyl Erlotinib exhibited significant EGFR inhibitory activity compared to erlotinib. The study, which employed a validated NP-HPTLC method for simultaneous profiling, reported that Desethynyl Erlotinib displayed significant inhibition, suggesting its potential contribution to on-target toxicity including diarrhea, skin rashes, and interstitial lung disease commonly associated with EGFR-TKIs [1]. This finding demonstrates that the impurity retains substantial pharmacological activity at the therapeutic target.

EGFR Inhibition Cancer Cell Assay Impurity Toxicity Assessment

Chromatographic Detection Sensitivity: LOD and LOQ Values for Trace-Level Impurity Quantification

A green RP-HPLC method specifically validated for Desethynyl Erlotinib impurity profiling established stringent limits of detection (LOD) and quantification (LOQ). The method achieved an LOD of 0.0068 µg/mL and an LOQ of 0.0206 µg/mL for Desethynyl Erlotinib, enabling trace-level detection well below the ICH Q3A(R2) reporting threshold of 0.05% for specified impurities in a 2 mg/mL drug substance sample [1]. This contrasts with earlier general methods for erlotinib that may not achieve the same selectivity for this specific des-ethynyl species.

HPLC Method Development Impurity Quantification ICH Q3A(R2) Compliance

Molecular Dynamics Simulation: Enhanced Target Engagement Stability Relative to Erlotinib

Molecular docking and molecular dynamics (MD) simulations conducted by Bhadane et al. (2025) revealed that Desethynyl Erlotinib exhibited greater stability within the wild-type EGFR tyrosine kinase binding pocket compared to erlotinib itself [1]. This computational evidence corroborates the biological finding that the des-ethynyl impurity retains—and may even possess enhanced—target engagement, reinforcing the clinical imperative for rigorous impurity control.

Molecular Modeling Binding Stability EGFR Tyrosine Kinase

Procurement-Driven Application Scenarios for 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine (Desethynyl Erlotinib)


Regulatory ANDA Submission for Generic Erlotinib: Certified Impurity Reference Standard

Pharmaceutical QC laboratories must procure Desethynyl Erlotinib as a certified reference standard (CRS) to fulfill ICH Q3A(R2) requirements for identification, control, and quantification of specified process impurities in erlotinib API. The validated RP-HPLC method with an LOQ of 0.0206 µg/mL [1] enables compliance with reporting thresholds. Pharmacopeial monographs reference this exact structure, and substitution with a structurally similar but non-identical quinazoline will result in regulatory deficiency.

Toxicological Safety Assessment of Erlotinib Impurities in Drug Product Development

Given the evidence from A549 cell-based assays that Desethynyl Erlotinib retains significant EGFR inhibitory activity comparable to erlotinib [2], pharmaceutical developers conducting impurity toxicology studies must use this compound to evaluate the safety margin for this specific process-related impurity. Its distinct toxicological profile, including potential contribution to EGFR-mediated adverse effects, necessitates its inclusion in forced degradation and impurity qualification studies.

EGFR Kinase Structure-Activity Relationship (SAR) Probe for the Ethynyl Pharmacophore

For academic and industrial medicinal chemistry programs developing next-generation EGFR inhibitors, Desethynyl Erlotinib serves as a critical SAR probe. Its head-to-head comparison with erlotinib in A549 cellular assays [2] and in-silico MD simulations [2] allows researchers to dissect the contribution of the ethynyl moiety to binding kinetics and selectivity, informing the design of covalent and non-covalent quinazoline inhibitors.

Green Analytical Method Development and Validation in QC Environments

The compound is essential for laboratories developing and validating environmentally sustainable HPLC methods for erlotinib impurity profiling. The green RP-HPLC method validated with an AGREE score of 0.82 uses this impurity as a critical analyte [1], enabling QC labs to transition from traditional organic-solvent-heavy methods to more sustainable practices while maintaining the sensitivity required for trace impurity quantification.

Quote Request

Request a Quote for 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.